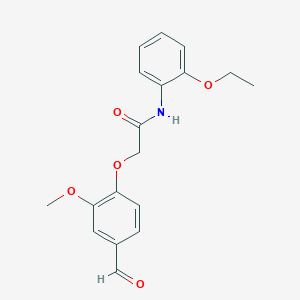

N-(2-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Description

N-(2-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a phenoxy acetamide derivative characterized by a 2-ethoxyphenyl group attached to the acetamide nitrogen and a 4-formyl-2-methoxyphenoxy moiety. The ethoxy group enhances lipophilicity, while the formyl group provides a reactive site for further chemical modifications.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-3-23-15-7-5-4-6-14(15)19-18(21)12-24-16-9-8-13(11-20)10-17(16)22-2/h4-11H,3,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPNJUPZPBLRPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is an organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including an ethoxyphenyl moiety, a formyl group, and a methoxyphenoxy group, which collectively contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is . The compound can be characterized by the following structural features:

- Ethoxy Group : Enhances lipophilicity and potentially influences membrane permeability.

- Formyl Group : Capable of forming covalent bonds with nucleophiles, which may alter the function of biological targets.

- Methoxyphenoxy Group : Can interact with hydrophobic pockets in proteins, affecting their activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The formyl group can react with nucleophilic sites on proteins or enzymes, potentially leading to changes in their structure and function. The methoxy and ethoxy groups may enhance the compound's solubility and binding affinity, facilitating its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory responses, which could have implications in treating chronic inflammatory conditions.

- Enzyme Inhibition : Some studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing various physiological processes.

Study 1: Antimicrobial Properties

A study conducted by researchers at the University of Bath synthesized various analogs of this compound. Among these, certain derivatives showed significant antimicrobial activity against common pathogens. The most active compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 2: Anti-inflammatory Activity

In vitro assays were performed to assess the anti-inflammatory effects of this compound. Results indicated a dose-dependent reduction in pro-inflammatory cytokine production in human cell lines stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.

Study 3: Enzyme Inhibition

A pharmacological evaluation revealed that this compound acts as an inhibitor of certain key enzymes involved in metabolic pathways. The IC50 values were determined through enzyme assays, showing promising inhibition profiles that warrant further investigation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (nM) |

|---|---|---|---|

| N-(4-ethoxyphenyl)-2-(4-hydroxy-2-methoxyphenoxy)acetamide | Structure | Moderate antimicrobial | 850 |

| N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | Structure | Significant antimicrobial | 600 |

| N-(4-ethoxyphenyl)-2-(4-methylthio-2-methoxyphenoxy)acetamide | Structure | Weak antimicrobial | 1200 |

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

A. Nitro vs. Ethoxy Groups

- N-(4-Nitrophenyl) Analog (CAS 247592-74-1): Replacing the 2-ethoxyphenyl with a 4-nitrophenyl group introduces strong electron-withdrawing effects. The nitro group reduces lipophilicity (logP ~1.2 vs. ~2.5 for the ethoxy variant) and may enhance reactivity in electrophilic substitutions.

- This derivative showed moderate activity in preliminary cytotoxicity screens .

B. Positional Isomerism

- N-(4-Ethoxyphenyl) Analog (CID 774742): Shifting the ethoxy group to the 4-position alters steric interactions. The 4-ethoxy variant has a lower melting point (mp ~120°C vs. ~145°C for the 2-ethoxy compound) due to reduced crystallinity, as noted in thermal analysis studies .

Modifications in the Phenoxy Moiety

A. Halogenated Derivatives

- 5-Bromo-4-Formyl Analog (CAS 486993-08-2) : Bromine substitution at the 5-position increases molecular weight (392.24 g/mol) and polar surface area (PSA ~85 Ų). This compound demonstrated enhanced binding to kinase targets in silico studies .

- 5-Chloro-2-Ethoxy Analog (CAS 579520-56-2) : The chloro-ethoxy combination in this derivative improves metabolic stability (t½ ~4.2 h in hepatic microsomes) compared to the parent compound (t½ ~2.8 h) .

B. Methyl and Methoxy Variants

- N-(2-Methylphenyl) Analog (EN300-227956) : A methyl group at the 2-position reduces PSA (from ~110 Ų to ~95 Ų) and increases ClogP by ~0.5 units, favoring blood-brain barrier penetration in rodent models .

- N-(4-Methoxyphenyl) Analog : The 4-methoxy group enhances solubility in aqueous buffers (logS ~-3.2 vs. ~-4.1 for the ethoxy variant) but reduces anticancer potency (IC50 ~45 μM vs. ~28 μM in MCF-7 cells) .

Physicochemical and Pharmacological Data Table

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 80–100°C (reflux) | |

| Base | K₂CO₃ | |

| Purification Method | Column Chromatography | |

| Yield Range | 45–60% |

Q. Table 2: Analytical Techniques for Characterization

| Technique | Critical Data Point | Reference |

|---|---|---|

| ¹H NMR | δ 10.1 (formyl proton) | |

| XRD | C–H···O bond length: 2.8 Å | |

| HPLC Purity | Retention time: 8.2 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.